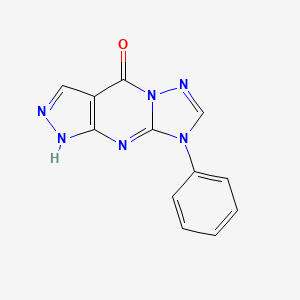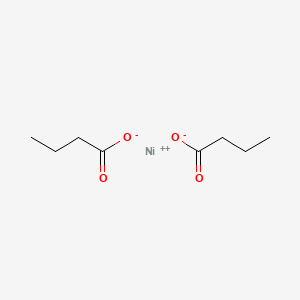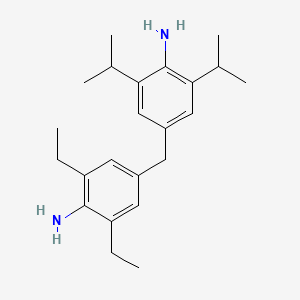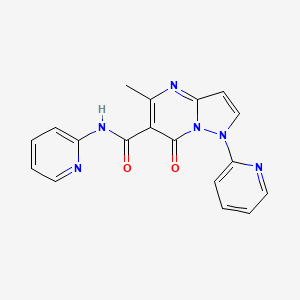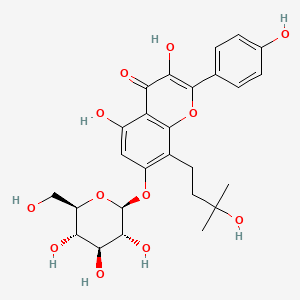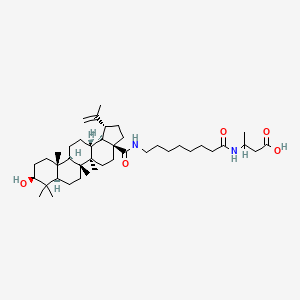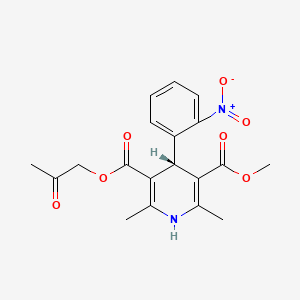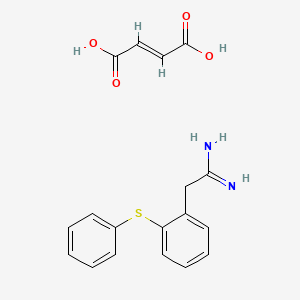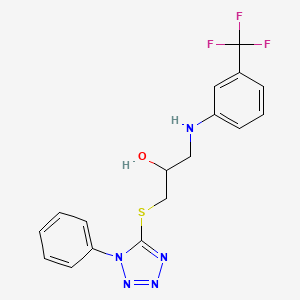
Pusilline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pusilline: is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity under specific conditions, making it a valuable subject of study in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pusilline can be synthesized through several methods, each involving specific reaction conditions. One common synthetic route involves the reaction of precursor compounds under controlled temperature and pressure conditions. The choice of solvents, catalysts, and reaction times can significantly influence the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Pusilline undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions that promote the desired chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound, resulting in different reduced forms.
Substitution: Substitution reactions involving this compound often require catalysts and specific solvents to achieve high efficiency and selectivity.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction can produce various reduced forms of this compound.
Scientific Research Applications
Pusilline has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: this compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific industrial processes.
Mechanism of Action
The mechanism by which Pusilline exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context in which this compound is used. The detailed molecular mechanisms are still under investigation, but they are believed to involve binding to specific receptors or enzymes, thereby modulating their activity.
Properties
CAS No. |
492-06-8 |
|---|---|
Molecular Formula |
C15H26N2 |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
(1R,2R,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane |
InChI |
InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15-/m1/s1 |
InChI Key |
SLRCCWJSBJZJBV-KBUPBQIOSA-N |
Isomeric SMILES |
C1CCN2C[C@H]3C[C@@H]([C@H]2C1)CN4[C@@H]3CCCC4 |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


